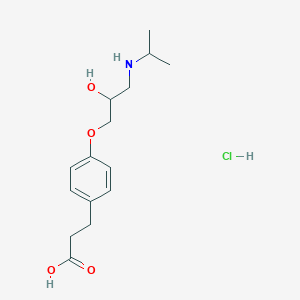
Esmolol Acid (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esmolol Acid (hydrochloride) is a cardioselective beta-1 adrenergic receptor blocker. It is commonly used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension . Esmolol Acid (hydrochloride) is known for its rapid onset and short duration of action, making it suitable for acute medical situations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Esmolol Acid (hydrochloride) involves several steps. One method includes the reaction of p-bromophenol with methyl acrylate in the presence of a palladium catalyst and a phosphine ligand to generate 3-(4-hydroxyphenyl) methyl acrylate. This intermediate is then hydrogenated in the presence of a palladium-carbon catalyst to obtain 4-hydroxy methyl phenylpropionate . Another method involves the use of potassium dihydrogen phosphate in water, followed by the addition of acetonitrile, methanol, and buffer to prepare the final product .
Industrial Production Methods: Industrial production of Esmolol Acid (hydrochloride) typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of readily available raw materials and simple reaction conditions makes it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Esmolol Acid (hydrochloride) undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the ester linkage is a key reaction, primarily catalyzed by esterases in the cytosol of red blood cells .
Common Reagents and Conditions: Common reagents used in the reactions involving Esmolol Acid (hydrochloride) include palladium catalysts, phosphine ligands, and palladium-carbon catalysts . The reactions are typically carried out under mild conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions of Esmolol Acid (hydrochloride) include its free acid form and methanol . These products result from the hydrolysis of the ester linkage.
Wissenschaftliche Forschungsanwendungen
Esmolol Acid (hydrochloride) has a wide range of scientific research applications. In medicine, it is used for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter . It is also used in the treatment of perioperative tachycardia and hypertension . In biology, Esmolol Acid (hydrochloride) is used to study the effects of beta-adrenergic blockers on heart rate and blood pressure . Additionally, it has applications in the treatment of diabetic foot ulcers, where it has been shown to improve wound healing by inhibiting aldose reductase and facilitating the migration of fibroblasts .
Wirkmechanismus
Esmolol Acid (hydrochloride) exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions . The compound prevents the action of two naturally occurring substances, epinephrine and norepinephrine, by competing for receptor binding sites . The rapid metabolism of Esmolol Acid (hydrochloride) by esterases in red blood cells results in its short duration of action .
Vergleich Mit ähnlichen Verbindungen
Esmolol Acid (hydrochloride) is often compared with other beta-1 adrenergic blockers such as landiolol and metoprolol. Landiolol, like Esmolol Acid (hydrochloride), has a rapid onset and short duration of action but is known to induce a faster and more pronounced heart rate reduction . Metoprolol, on the other hand, has a longer duration of action and is used for chronic conditions . The unique feature of Esmolol Acid (hydrochloride) is its rapid metabolism and short duration of action, making it ideal for acute medical situations .
List of Similar Compounds:- Landiolol
- Metoprolol
- Atenolol
- Propranolol
Eigenschaften
CAS-Nummer |
83356-60-9 |
|---|---|
Molekularformel |
C15H24ClNO4 |
Molekulargewicht |
317.81 g/mol |
IUPAC-Name |
3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);1H |
InChI-Schlüssel |
KIRQRJMXRCCUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
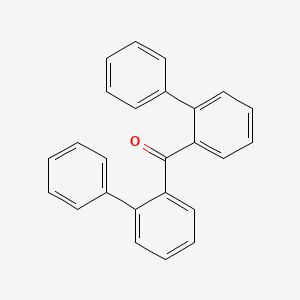
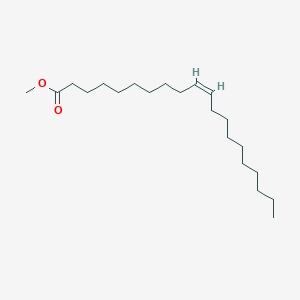


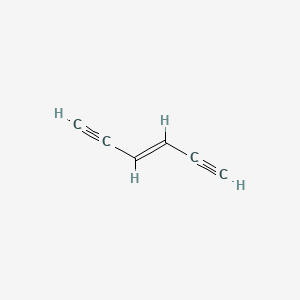
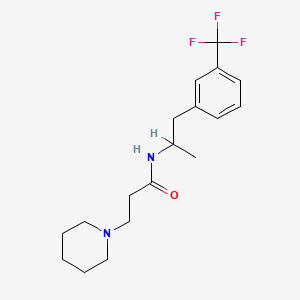
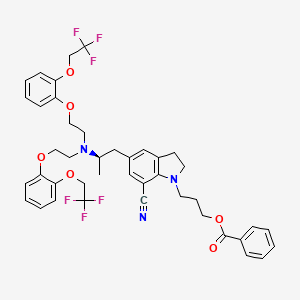

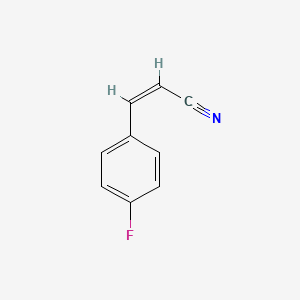
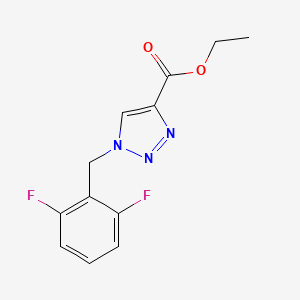
![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)
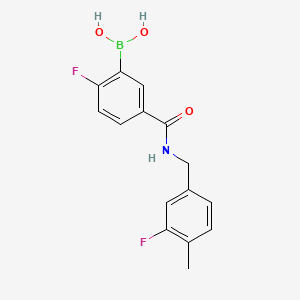
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
